molecular formula C30H48K3N9O33P6 B12674857 Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt CAS No. 93839-94-2

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt

Cat. No.: B12674857
CAS No.: 93839-94-2
M. Wt: 1365.9 g/mol
InChI Key: LXFGTQAFFWZMKY-WVJFLJFUSA-N
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Description

Molecular Composition and Formula Analysis

This compound has the molecular formula C₃₀H₄₈K₃N₉O₃₃P₆ and a molecular weight of 1,365.88 g/mol . The structure comprises four primary components:

  • Cytidine Base : A pyrimidine nucleobase with an amino group at position 4 and a keto group at position 2.
  • 2'-O-Methylribose : The ribose sugar is methylated at the 2'-oxygen, altering steric and electronic properties compared to unmodified ribose.
  • Diphosphate Group : A pyrophosphate bridge (-OPO₂-O-PO₃⁻) at the 5'-position, providing two anionic charges.
  • Tripotassium Counterions : Three potassium ions (K⁺) neutralize the negative charges from the diphosphate and phosphate groups.

Table 1: Molecular Formula Breakdown

Component Composition Contribution to Molecular Weight
Cytidine C₉H₁₃N₃O₅ 243.22 g/mol
2'-O-Methyl CH₃ 15.03 g/mol
Diphosphate O₇P₂ 190.97 g/mol
Tripotassium 3K 117.30 g/mol
Additional Moieties C₂₀H₃₅O₂₁P₄ 799.36 g/mol

The methyl group at the 2'-position confers resistance to ribonuclease degradation, a feature critical for stabilizing RNA analogs.

Stereochemical Configuration and Isomeric Considerations

The compound exhibits multiple stereocenters, primarily in the ribose ring and phosphate linkages. The ribose adopts a β-D-ribofuranose configuration, with the following stereochemical assignments:

  • C1' (Anomeric Carbon) : R-configuration due to the nucleobase's position above the ribose plane.
  • C2' : Methylation at the 2'-oxygen locks the sugar in a C3'-endo puckering , common in A-form nucleic acids.
  • C3' and C4' : Hydroxyl groups in trans configurations, typical of canonical ribose.

The diphosphate group adopts a gauche conformation, with torsion angles of approximately 60° between the α- and β-phosphates. This arrangement optimizes charge distribution and potassium ion coordination.

Isomeric Considerations :

  • Enantiomers : The natural D-ribose configuration is biologically relevant; L-ribose enantiomers are synthetically accessible but lack enzymatic recognition.
  • Tautomerism : The cytidine base exists predominantly in the amino-keto tautomeric form, minimizing non-canonical base pairing.

Crystallographic and Three-Dimensional Structural Features

While crystallographic data for this specific compound are limited, its parent molecule, 2'-O-methylcytidine-5'-diphosphate (CID 44147830), reveals key structural insights:

  • Ribose Ring : The 2'-O-methyl group forces a C2'-endo to C3'-endo transition , shortening the distance between the 2'-oxygen and 5'-phosphate by 0.8 Å compared to unmodified CDP.
  • Phosphate Geometry : The diphosphate group forms a bent conformation, with P-O-P angles of 123°, facilitating potassium ion binding.
  • Potassium Coordination : Each K⁺ ion interacts with three oxygen atoms from the diphosphate and adjacent water molecules, adopting a distorted octahedral geometry.

Figure 1: Predicted 3D Conformation

  • Ribose : C3'-endo puckering.
  • Diphosphate : Gauche conformation with K⁺ ions bridging α- and β-phosphates.
  • Methyl Group : Van der Waals interactions with the cytidine base enhance structural rigidity.

Comparative Analysis with Related Cytidine Diphosphate Derivatives

Table 2: Structural Comparison with CDP Derivatives

Feature 2'-O-Methyl-CDP Tripotassium Salt Canonical CDP CDP-Choline
Sugar Modification 2'-O-Methylribose Unmodified ribose Unmodified ribose
Phosphate Groups Diphosphate + 3K⁺ Diphosphate Diphosphate + choline
Molecular Weight 1,365.88 g/mol 403.18 g/mol 488.34 g/mol
Biochemical Role RNA analog stabilization Lipid biosynthesis Phospholipid synthesis

Key Differences :

  • 2'-O-Methylation : Enhances nuclease resistance and RNA duplex stability by 0.7–1.5°C per modification.
  • Potassium Counterions : Improve solubility in aqueous buffers compared to sodium or magnesium salts.
  • Lack of Headgroup : Unlike CDP-choline, this compound lacks a functional headgroup, limiting its role in lipid metabolism.

Properties

CAS No.

93839-94-2

Molecular Formula

C30H48K3N9O33P6

Molecular Weight

1365.9 g/mol

IUPAC Name

tripotassium;(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-4-methoxyoxolan-3-olate

InChI

InChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1

InChI Key

LXFGTQAFFWZMKY-WVJFLJFUSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+]

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves multiple steps. The initial step typically includes the protection of the hydroxyl groups of cytidine, followed by phosphorylation reactions to introduce the diphosphate groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of automated synthesizers and high-throughput purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Enzymatic Incorporation into Nucleic Acids

This compound serves as a substrate for RNA polymerases, enabling its incorporation into nucleic acid strands. Studies using T7 RNA polymerase demonstrate its ability to integrate into RNA during transcription .

Key findings :

  • Incorporation efficiency varies based on primer-template configuration. For example, when cytidine or 2'-deoxycytidine occupies the n-1 position of the primer, incorporation yields reach 58–86% for 5’NH GTP .

  • The 2'-O-methyl group reduces incorporation rates (34% yield) compared to unmodified primers due to steric hindrance .

Primer Nucleotide (n-1 Position)Incorporation Yield (%)Enzyme Used
Cytidine (RNA)58T7 RNA Pol
2'-Deoxycytidine (DNA)86T7 RNA Pol
2'-O-Methyl Cytidine34T7 RNA Pol

Hydrolysis and Cleavage Reactions

The compound undergoes acidic cleavage under mild conditions (5% acetic acid, 37°C), producing 2',3'-cyclic phosphate termini and releasing 5'-amino-5'-deoxyribonucleoside . This reaction proceeds via an in-line nucleophilic attack mechanism by the 2'-hydroxyl group .

Mechanistic Insight :

RNA-5’NH2+H2OH+RNA-2’,3’-cyclic phosphate+5’-NH2-nucleoside\text{RNA-5'NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RNA-2',3'-cyclic phosphate} + \text{5'-NH}_2\text{-nucleoside}

The 2'-O-methyl group stabilizes the compound against enzymatic degradation by blocking nucleophilic attack at the phosphate backbone .

Oxidation

Reacts with oxidizing agents to form derivatives with additional oxygen-containing functional groups. Specific products depend on reaction conditions (e.g., pH, temperature).

Substitution

Participates in nucleophilic substitution reactions, yielding cytidine analogs. For example:

  • Phosphorylation : Reacts with trisodium trimetaphosphate (pH 11) to form 5’-N-triphosphates .

  • Crosslinking : Forms stable phosphoramidate bonds in primer extension assays .

Polymerases

  • T7 RNA Polymerase : Incorporates the compound into RNA strands but exhibits reduced efficiency compared to unmodified cytidine derivatives .

  • Kinases : Phosphorylates the compound in metabolic pathways, though the 2'-O-methyl group may alter binding affinity.

Nucleases

Resists exonuclease digestion due to the 2'-O-methyl group, enhancing its stability in biological systems .

Scale-Up Challenges

  • Yield Optimization : Requires precise control of reaction parameters (e.g., molar ratios, solvent purity) .

  • Byproduct Management : Unreacted trisodium trimetaphosphate must be removed via acetone precipitation .

Comparative Reactivity

The 2'-O-methyl group differentiates this compound from related nucleotides:

FeatureCytidine 5'-Diphosphate2'-O-Methyl Derivative
Enzymatic DegradationSusceptibleResistant
RNA IncorporationHigh efficiencyReduced efficiency
Acidic Cleavage RateFastSlow

Scientific Research Applications

Structural Characteristics

This compound consists of:

  • Cytosine Base : Provides the nucleobase component.
  • Ribose Sugar : The sugar moiety is modified at the 2' position.
  • Triphosphate Group : Essential for energy transfer and enzyme interactions.

The 2'-O-methyl modification is crucial as it increases the compound's resistance to nucleases, thereby enhancing its stability in biological systems.

Nucleic Acid Synthesis

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt serves as a substrate for various polymerases involved in RNA and DNA synthesis. Its incorporation into oligonucleotides has been shown to improve binding affinity and stability, making it a valuable tool for:

  • Antisense Oligonucleotides : Enhancing the efficacy of therapeutic oligonucleotides by increasing their resistance to degradation .
  • RNA Cleaving Enzymes : Serving as a substrate that can be modified to enhance the activity of ribozymes and other nucleic acid-based catalysts .

Signal Transduction

The compound is implicated in cellular signaling pathways, where it acts as a signaling molecule or cofactor for various enzymes:

  • Kinases : It interacts with kinases that phosphorylate proteins, influencing cellular responses to external stimuli.
  • Polymerases : Its role as a substrate for RNA polymerases allows it to participate in transcriptional regulation and gene expression modulation.

Therapeutic Applications

Research indicates potential therapeutic applications due to its structural properties:

  • Cancer Treatment : The compound's modifications may allow it to penetrate cells more effectively, potentially overcoming resistance mechanisms seen in traditional nucleoside therapies .
  • Viral Inhibition : Studies suggest that derivatives of this compound can inhibit viral replication by interfering with nucleic acid synthesis within the virus .

Case Study 1: Antisense Oligonucleotide Development

Research has demonstrated that incorporating this compound into antisense oligonucleotides significantly increases their resistance to nuclease degradation. This enhancement leads to improved efficacy in targeting specific mRNA sequences in cancer cells, potentially leading to better therapeutic outcomes.

Case Study 2: Viral Inhibition Mechanisms

In a study examining viral replication mechanisms, derivatives of this compound were shown to inhibit the activity of viral polymerases. The modifications allowed these compounds to effectively compete with natural substrates, reducing viral load in infected cells.

Mechanism of Action

The mechanism of action of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the synthesis and modification of DNA and RNA. The molecular targets include cytidylate kinase and other nucleotide-binding proteins, which play a role in cellular metabolism and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Cytidine Derivatives
Compound Name Modifications Salt Form Molecular Formula Molecular Weight (g/mol) Key Properties
Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt 2'-O-methyl ribose, trihydrogen diphosphate Tripotassium Not explicitly provided Not provided Enhanced nuclease resistance; high solubility due to K⁺ salt
Citicoline (Cytidine 5'-diphosphate choline) Choline ester at pyrophosphate Inner salt (Na⁺/OH⁻) C₁₄H₂₆N₄O₁₁P₂ 488.32 Neuroprotective agent; stabilizes cell membranes
Cytidine 5'-triphosphate (CTP) Triphosphate group Sodium (e.g., CTP trisodium) C₉H₁₆N₃O₁₄P₃ 483.16 RNA synthesis; energy transfer in metabolic pathways
2'-Deoxycytidine 5'-triphosphate (dCTP) 2'-deoxyribose Trisodium C₉H₁₆N₃O₁₃P₃ 467.16 DNA synthesis; lacks 2'-OH, reducing steric hindrance in DNA polymerases
5-Bromo-2'-deoxycytidine 5'-triphosphate 5-bromo base, 2'-deoxyribose Not specified C₉H₁₅BrN₃O₁₃P₃ 546.05 Mutagenesis studies; bromine disrupts base pairing

Biochemical and Pharmacological Properties

Enzymatic Interactions
  • Target Compound : The 2'-O-methyl group confers resistance to ribonucleases, prolonging its half-life in RNA-based therapies. The tripotassium salt enhances solubility, facilitating enzymatic reactions in high-ionic-strength buffers .
  • Citicoline: Acts as a choline donor in phosphatidylcholine synthesis, critical for membrane repair. Its inner salt form stabilizes the molecule for oral bioavailability .
  • CTP and dCTP : Serve as substrates for RNA and DNA polymerases, respectively. Sodium salts (e.g., CTP trisodium) are preferred for in vitro transcription due to compatibility with Mg²⁺-dependent enzymes .
Solubility and Stability
  • Tripotassium vs. Sodium Salts : Potassium salts generally exhibit higher aqueous solubility than sodium salts. For example, CTP trisodium (563.15 g/mol) has a solubility of ~100 mg/mL, whereas tripotassium formulations may exceed this due to reduced ion pairing .
  • 2'-Modifications: The 2'-O-methyl group in the target compound prevents hydrolysis by RNase A, unlike unmodified cytidine derivatives .

Biological Activity

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt (commonly referred to as 2'-O-methyl-Cytidine-5'-diphosphate) is a nucleotide derivative that plays significant roles in various biological processes. This article explores its biological activity, including interactions with enzymes, implications in cellular metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a ribose sugar, a cytosine base, and two phosphate groups. The 2'-O-methyl modification enhances the compound's stability and alters its interaction profile with biological molecules, distinguishing it from other cytidine derivatives. This modification is crucial for its biochemical properties and activities.

Enzymatic Interactions

Research indicates that this compound interacts with several key enzymes, including:

  • RNA Polymerases : It serves as a substrate for RNA polymerases involved in nucleic acid synthesis. Studies have shown that its unique structure allows for enhanced binding affinity compared to unmodified counterparts, suggesting a role in transcriptional regulation .
  • Kinases : The compound also interacts with kinases, which are critical for phosphorylation processes in signal transduction pathways.

The following table summarizes key enzymatic interactions:

Enzyme Function Interaction Type
RNA PolymeraseNucleic acid synthesisSubstrate
KinasePhosphorylationInhibitory/Activatory

Role in Cellular Metabolism

This compound plays a pivotal role in cellular metabolism by participating in:

  • Nucleic Acid Synthesis : It is involved in the synthesis of RNA and DNA, acting as a precursor for nucleotide formation.
  • Signal Transduction : The compound participates in signaling pathways that regulate various cellular functions, including growth and differentiation .

Case Studies and Research Findings

  • Transcriptional Incorporation Studies : A study utilizing various RNA polymerases demonstrated that the incorporation of this compound into RNA transcripts can influence transcription rates. The presence of the 2'-O-methyl modification was found to affect the efficiency of RNA synthesis, highlighting its potential as a transcriptional inhibitor .
  • Therapeutic Applications : The compound has been explored for its potential therapeutic applications, particularly in neuroprotection and cellular repair. It has been shown to support nerve cell survival and promote neurite outgrowth, suggesting its utility in treating neurodegenerative conditions .

Q & A

Q. What enzymatic or chemical methods are optimal for synthesizing Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt, and how is purity validated?

Synthesis typically involves phosphorylation of 2'-O-methylcytidine using kinases (e.g., T4 polynucleotide kinase) or chemical phosphorylation with protecting groups. The tripotassium salt form is isolated via ion-exchange chromatography. Purity is validated using reversed-phase HPLC (≥98% purity) and confirmed via mass spectrometry (e.g., ESI-MS) to detect dephosphorylation byproducts. Enzymatic assays can further verify functional integrity .

Q. How does the 2'-O-methyl modification affect stability in biological buffers compared to unmodified cytidine nucleotides?

The 2'-O-methyl group enhances resistance to ribonucleases by sterically hindering enzymatic cleavage. For example, 2'-deoxy analogs (e.g., 2'-deoxycytidine triphosphate) exhibit 3–5× longer half-life in serum-containing buffers due to reduced nuclease accessibility. Stability testing should include time-course HPLC analysis under physiological conditions (pH 7.4, 37°C) .

Q. What are the solubility properties of this compound in aqueous solutions, and how do they impact experimental design?

Tripotassium salts generally exhibit higher aqueous solubility than sodium or disodium analogs. For 2'-O-methyl derivatives, solubility in cold water exceeds 50 mM (based on similar compounds like Cytidine 5'-(tetrahydrogen triphosphate) disodium salt). Solubility should be confirmed using UV-Vis spectroscopy at 270 nm (ε ≈ 6,500 M⁻¹cm⁻¹) prior to kinetic assays .

Advanced Research Questions

Q. How can researchers optimize the use of this compound as a substrate for RNA-modifying enzymes (e.g., methyltransferases or polymerases)?

Kinetic parameters (Km, kcat) must be determined via coupled enzyme assays. For example, in RNA polymerase studies, compare incorporation efficiency against natural nucleotides using radiolabeled [α-³²P]ATP and PAGE analysis. Adjust Mg²⁺ concentrations (5–10 mM) to balance enzyme activity and substrate stability .

Q. What strategies resolve contradictions in enzymatic activity data when using 2'-O-methyl-modified nucleotides?

Discrepancies may arise from enzyme source variability (e.g., human vs. bacterial polymerases) or competing hydrolysis. Control experiments should include:

  • Parallel assays with unmodified substrates.
  • Pre-treatment with phosphatase inhibitors (e.g., sodium orthovanadate).
  • Quantifying residual ATP/ADP via luciferase-based assays to rule out ATP depletion .

Q. How does the 2'-O-methyl group influence interactions with RNA interference (RNAi) machinery in gene-silencing studies?

The modification enhances siRNA stability but may reduce Argonaute2 binding affinity. Design experiments with:

  • Dual-luciferase reporter assays to compare silencing efficiency.
  • Northern blotting to assess guide strand retention.
  • Molecular dynamics simulations to model 2'-O-methyl/RNA-induced silencing complex (RISC) interactions .

Methodological Notes

  • Stability Testing : Use accelerated degradation studies (e.g., 40°C, pH 7–9) with LC-MS monitoring to identify hydrolysis products .
  • Enzyme Kinetics : Employ stopped-flow spectroscopy for real-time monitoring of nucleotide incorporation .
  • Data Validation : Cross-reference results with structural analogs (e.g., 2'-deoxy or 5-methylcytidine derivatives) to isolate modification-specific effects .

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